Ro-23-9424

Description

UNII-LAL7R1U4BO is a unique substance identifier assigned by the Global Substance Registration System (GSRS), a collaborative effort between the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous, manually curated descriptions of substances relevant to medicine and translational research, ensuring regulatory compliance and scientific accuracy . This compound exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for central nervous system (CNS)-targeted applications .

Propriétés

Numéro CAS |

115622-58-7 |

|---|---|

Formule moléculaire |

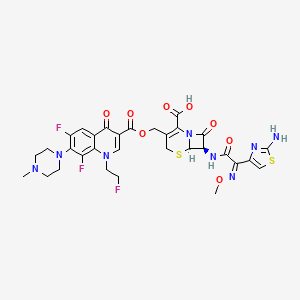

C31H31F3N8O8S2 |

Poids moléculaire |

764.8 g/mol |

Nom IUPAC |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C31H31F3N8O8S2/c1-39-5-7-40(8-6-39)24-17(33)9-15-23(19(24)34)41(4-3-32)10-16(25(15)43)30(48)50-11-14-12-51-28-21(27(45)42(28)22(14)29(46)47)37-26(44)20(38-49-2)18-13-52-31(35)36-18/h9-10,13,21,28H,3-8,11-12H2,1-2H3,(H2,35,36)(H,37,44)(H,46,47)/b38-20-/t21-,28-/m1/s1 |

Clé InChI |

IKYGJSBKPPIKJK-JDKVAZDPSA-N |

SMILES isomérique |

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\OC)/C6=CSC(=N6)N)SC4)C(=O)O)CCF)F |

SMILES canonique |

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)CCF)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ro-23-9424; Ro 239424; Ro23-9424. |

Origine du produit |

United States |

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

La synthèse de RO-23-9424 implique l'estérification de la fleroxacine en position 3’ et l'attachement d'une chaîne latérale de type aminothiazolylméthoxyimino en position 7 . Les conditions de réaction spécifiques pour ces étapes impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter l'estérification et l'attachement de la chaîne latérale.

Méthodes de Production Industrielle

La production industrielle de this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'utilisation de chromatographie liquide haute performance pour garantir la pureté du produit final. Le composé est ensuite formulé dans une forme galénique appropriée pour une utilisation clinique .

Analyse Des Réactions Chimiques

Applications de la Recherche Scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les antibiotiques à double action.

Biologie : Investigué pour ses effets sur les parois cellulaires bactériennes et la réplication de l'ADN.

Médecine : Exploré comme traitement potentiel des infections bactériennes, en particulier celles résistantes aux autres antibiotiques.

Industrie : Utilisé dans le développement de nouveaux agents antibactériens et de nouvelles formulations.

Mécanisme d'Action

This compound exerce ses effets par un double mécanisme impliquant à la fois les parties bêta-lactame et quinolone. La partie bêta-lactame inhibe la synthèse de la paroi cellulaire bactérienne en se liant aux protéines de liaison à la pénicilline, tandis que la partie quinolone inhibe la gyrase de l'ADN et la topoisomérase IV, des enzymes essentielles à la réplication de l'ADN bactérien. Cette double action rend this compound très efficace contre un large éventail de pathogènes bactériens.

Applications De Recherche Scientifique

RO-23-9424 has several scientific research applications, including:

Chemistry: Used as a model compound for studying dual-action antibiotics.

Biology: Investigated for its effects on bacterial cell walls and DNA replication.

Medicine: Explored as a potential treatment for bacterial infections, particularly those resistant to other antibiotics.

Industry: Used in the development of new antibacterial agents and formulations.

Mécanisme D'action

RO-23-9424 exerts its effects through a dual mechanism involving both the beta-lactam and quinolone moieties. The beta-lactam moiety inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, while the quinolone moiety inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This dual action makes this compound highly effective against a broad range of bacterial pathogens .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry. Below, UNII-LAL7R1U4BO is compared to two structurally related boronic acids:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Variations :

- UNII-LAL7R1U4BO contains bromine, chlorine, and boronic acid groups on a phenyl ring. The ortho and para halogen substitutions differentiate it from (3-Bromo-5-chlorophenyl)boronic acid (halogens at meta positions) and (6-Bromo-2,3-dichlorophenyl)boronic acid (additional ortho chlorine) .

- These substitutions influence Log P values, with higher halogen content correlating with increased hydrophobicity.

This property may arise from optimal lipophilicity (Log P = 2.15) and molecular weight (<300 g/mol) . In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid’s low solubility (0.09 mg/mL) and GI absorption limit its utility in oral drug formulations.

Functional Comparison with Analogous Compounds

Key Insights:

- Synthesis : All three compounds rely on palladium-catalyzed cross-coupling or boronation, but UNII-LAL7R1U4BO requires precise halogen placement, increasing synthetic complexity .

Research Findings and Limitations

- Thermodynamic Stability : Computational models suggest UNII-LAL7R1U4BO’s halogen arrangement minimizes steric strain, enhancing stability compared to analogues .

- Limitations : The absence of experimental NMR or crystallographic data in available evidence precludes definitive structural validation. Further studies must confirm its stereochemical configuration and metabolic stability .

Activité Biologique

Unii-lal7R1U4BO, also known as Saikogenin A, is a compound that has garnered attention in the fields of biology and medicine due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and case studies highlighting its applications in research and medicine.

Saikogenin A primarily acts as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme involved in glucose metabolism. By inhibiting DPP-IV, it enhances insulin secretion and improves glycemic control. Additionally, this compound affects several biochemical pathways, notably the mTOR and PPAR-α signaling pathways in the liver, which are crucial for metabolic regulation and cellular growth.

Key Actions:

- DPP-IV Inhibition : Enhances insulin secretion.

- mTOR Pathway Modulation : Influences cell growth and metabolism.

- VEGFR2 Pathway Suppression : Inhibits angiogenesis and tumor growth.

Saikogenin A interacts with various biomolecules, contributing to its biological activity. It has been shown to bind with proteins such as:

- Albumin

- Insulin-like Growth Factor I

- Mitogen-Activated Protein Kinase 1 (MAPK1)

- Proto-Oncogene Tyrosine-Protein Kinase Src

- Epidermal Growth Factor Receptor (EGFR)

These interactions facilitate its role in cellular signaling and metabolic processes.

Cellular Effects

Research indicates that Saikogenin A exhibits significant effects on various cell types. Notably, it has been found to inhibit the growth of human colon cancer cell lines, showcasing its potential as an anti-cancer agent. Its anti-inflammatory properties are also noteworthy; it reduces histamine release and vascular permeability in inflammatory models.

Scientific Research Applications

Saikogenin A is utilized across various fields due to its bioactive properties:

| Field | Applications |

|---|---|

| Chemistry | Serves as a precursor for synthesizing other bioactive compounds. |

| Biology | Used in studies related to cell signaling and metabolic pathways. |

| Medicine | Exhibits anti-inflammatory, anti-cancer, and hepatoprotective effects. |

| Industry | Important for the development of pharmaceuticals and nutraceuticals. |

Case Studies

- Anti-Cancer Activity : In vitro studies have demonstrated that Saikogenin A inhibits the proliferation of colon cancer cells by inducing apoptosis through the activation of caspases.

- Anti-Inflammatory Effects : In a rat model of inflammation, treatment with Saikogenin A reduced serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential therapeutic role in inflammatory diseases.

- Neuroprotective Effects : Research has indicated that Saikogenin A can enhance cognitive function in animal models by modulating neuroinflammatory pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.